
Volixibat: A Comparative Analysis of
Monotherapy and Combination Therapy in

Cholestatic Liver Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Volixibat

Cat. No.: B1684035 Get Quote

For Immediate Release

This guide provides a comprehensive evaluation of volixibat, an investigational ileal bile acid

transporter (IBAT) inhibitor, as both a monotherapy and in combination with other treatments for

cholestatic liver diseases, primarily focusing on Primary Biliary Cholangitis (PBC) and Primary

Sclerosing Cholangitis (PSC). This document is intended for researchers, scientists, and drug

development professionals, offering a detailed look at the available clinical trial data,

experimental protocols, and the underlying mechanism of action.

Executive Summary
Volixibat, a minimally absorbed, orally administered agent, functions by selectively inhibiting

the ileal bile acid transporter (IBAT), thus blocking the reabsorption of bile acids from the

intestine to the liver. This mechanism leads to a reduction in the systemic bile acid pool, which

is implicated in the pathophysiology of cholestatic pruritus and liver damage.[1][2] Clinical trials

have predominantly evaluated volixibat as a monotherapy, demonstrating significant efficacy

in reducing pruritus and serum bile acids in patients with PBC.[3] Data on combination therapy

is limited but emerging, with a small pilot study investigating its use with obeticholic acid (OCA)

and observations from monotherapy trials where concomitant use of ursodeoxycholic acid

(UDCA) was permitted.
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Volixibat targets the apical sodium-dependent bile acid transporter (ASBT), also known as

IBAT, which is primarily located in the terminal ileum. By inhibiting this transporter, volixibat
disrupts the enterohepatic circulation of bile acids, leading to increased fecal excretion of bile

acids.[4] This, in turn, reduces the overall bile acid burden on the liver and systemic circulation,

alleviating cholestatic symptoms like pruritus.[4][5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1684035?utm_src=pdf-body
https://www.benchchem.com/product/b1684035?utm_src=pdf-body
https://mirumpharma.com/wp-content/uploads/2025/05/Heneghan-M-EASL-2025-VANTAGE-28-week-data-with-volixibat-in-PBC.pdf
https://mirumpharma.com/wp-content/uploads/2025/05/Heneghan-M-EASL-2025-VANTAGE-28-week-data-with-volixibat-in-PBC.pdf
https://firstwordpharma.com/story/5902831
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enterohepatic Circulation

Volixibat's Mechanism of Action

Liver
(Bile Acid Synthesis

from Cholesterol)

Bile Ducts

Bile Acid
Secretion

Small Intestine

Portal Vein

Bile Acid
Reabsorption (95%)

Fecal Excretion

Bile Acid
Excretion (5%)

Ileal Bile Acid
Transporter (IBAT)

Volixibat

InhibitsBlocks Reabsorption

Click to download full resolution via product page

Caption: Mechanism of Action of Volixibat.
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Volixibat as Monotherapy
The primary evidence for volixibat as a monotherapy comes from the Phase 2b VANTAGE

and VISTAS clinical trials.

VANTAGE Study (Primary Biliary Cholangitis)
The VANTAGE study is a randomized, double-blind, placebo-controlled trial evaluating the

efficacy and safety of volixibat in patients with pruritus due to PBC.[1][3][6]

Experimental Protocol:

Study Design: The trial consists of two parts. Part 1 was a dose-finding phase where patients

were randomized to receive volixibat 20mg twice daily, 80mg twice daily, or a placebo twice

daily for 28 weeks.[1][3] Part 2 is a confirmatory phase using the selected dose from Part 1

(20mg twice daily) against a placebo.[3]

Participants: Adults with a diagnosis of PBC and moderate to severe pruritus.[7] Concomitant

use of UDCA was permitted if the patient was on a stable dose.[7]

Primary Endpoint: The primary outcome measured was the change from baseline in the

weekly average of the daily itch score, as assessed by the adult ItchRO (Itch Reported

Outcome) scale.[3]

Secondary Endpoints: These included the proportion of patients with a ≥50% reduction in

serum bile acids, changes in fatigue scores, and safety and tolerability.[3]

Data Summary:

Endpoint Placebo Volixibat 20mg BID Volixibat 80mg BID

Change in ItchRO

Score from Baseline
-1.50 -2.4 (p=0.0039) -2.6 (p=0.0010)

Patients with ≥50%

sBA Reduction
0%

70% (combined

doses)

70% (combined

doses)

Most Common

Adverse Event
-

Diarrhea (mild to

moderate)

Diarrhea (mild to

moderate)
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Data from the 28-week interim analysis of the VANTAGE study.[3]

VISTAS Study (Primary Sclerosing Cholangitis)
The VISTAS study is a similarly designed randomized, double-blind, placebo-controlled trial

assessing volixibat in patients with pruritus associated with PSC.[8][9]

Experimental Protocol:

Study Design: A two-part study with Part 1 evaluating two different doses of volixibat against

a placebo for 28 weeks.[8]

Participants: Individuals with PSC and associated pruritus.[8]

Intervention: Oral administration of volixibat or placebo twice daily.[8]

Volixibat in Combination Therapy
The evaluation of volixibat in combination with other therapeutic agents is still in its early

stages, with limited published data from large-scale trials.

VLX-602 Pilot Study (Combination with Obeticholic Acid)
A small, open-label pilot study (VLX-602) investigated the safety and efficacy of adding

volixibat to the treatment regimen of PBC patients already receiving obeticholic acid (OCA).

[10][11]

Experimental Protocol:

Study Design: A multicenter, open-label study.[10][11]

Participants: Six female participants with PBC who were on a stable dose of OCA (5mg or

10mg) for at least three months.[10][11]

Intervention: Volixibat 80mg twice daily was added to the existing OCA treatment for 6

weeks.[10][11]

Assessments: Safety was the primary focus, with efficacy assessments including changes in

itch scores (Worst Itch Numeric Rating Scale [WI-NRS] and Patient Impression of Severity of

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://firstwordpharma.com/story/5959323
https://www.benchchem.com/product/b1684035?utm_src=pdf-body
https://www.humanforschung-schweiz.ch/en/trial-search/study-detail/66910/translate/en/?cHash=0bbaed783e305fa0f7c54a7d58d624d3
https://jcto.weill.cornell.edu/open_clinical_trials/a-randomized-double-blind-placebo-controlled-study-to-evaluate-the-efficacy-and-safety-of-volixibat-in-the-treatment-of-cholestatic-pruritus-in-patients-with-primary-sclerosing-cholangitis-vistas
https://www.benchchem.com/product/b1684035?utm_src=pdf-body
https://www.humanforschung-schweiz.ch/en/trial-search/study-detail/66910/translate/en/?cHash=0bbaed783e305fa0f7c54a7d58d624d3
https://www.humanforschung-schweiz.ch/en/trial-search/study-detail/66910/translate/en/?cHash=0bbaed783e305fa0f7c54a7d58d624d3
https://www.benchchem.com/product/b1684035?utm_src=pdf-body
https://www.humanforschung-schweiz.ch/en/trial-search/study-detail/66910/translate/en/?cHash=0bbaed783e305fa0f7c54a7d58d624d3
https://www.benchchem.com/product/b1684035?utm_src=pdf-body
https://www.benchchem.com/product/b1684035?utm_src=pdf-body
https://www.benchchem.com/product/b1684035?utm_src=pdf-body
https://scholarlycommons.henryford.com/gastroenterology_mtgabstracts/369/
https://mirumpharma.com/wp-content/uploads/2024/11/Kowdley-K-AASLD-2024-VLX-Coadministered-With-OCA-in-PBC.pdf
https://scholarlycommons.henryford.com/gastroenterology_mtgabstracts/369/
https://mirumpharma.com/wp-content/uploads/2024/11/Kowdley-K-AASLD-2024-VLX-Coadministered-With-OCA-in-PBC.pdf
https://scholarlycommons.henryford.com/gastroenterology_mtgabstracts/369/
https://mirumpharma.com/wp-content/uploads/2024/11/Kowdley-K-AASLD-2024-VLX-Coadministered-With-OCA-in-PBC.pdf
https://www.benchchem.com/product/b1684035?utm_src=pdf-body
https://scholarlycommons.henryford.com/gastroenterology_mtgabstracts/369/
https://mirumpharma.com/wp-content/uploads/2024/11/Kowdley-K-AASLD-2024-VLX-Coadministered-With-OCA-in-PBC.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Itch [PIS-Itch]).[11]

Data Summary:

Endpoint Result

Improvement in Itch Scores
3 out of 6 participants showed improvement in

both WI-NRS and PIS-Itch scores.[10]

Most Common Treatment-Related AE
Diarrhea (83.3% of participants, mild to

moderate).[10][11]

Effect on Liver Chemistry
No clinically meaningful changes in AST, ALT,

total bilirubin, and ALP were observed.[10]

Serum Bile Acid Levels Remained stable throughout the trial.[11]

Data from the VLX-602 pilot study.[10][11]

Concomitant Use with Ursodeoxycholic Acid (UDCA)
In the VANTAGE study, a significant portion of the participants were also taking UDCA, the first-

line treatment for PBC.[7] While the study was not designed to formally evaluate the

combination of volixibat and UDCA, the positive results in this patient population suggest that

volixibat can be safely and effectively administered alongside UDCA.

Experimental Workflow
The general workflow for the clinical trials evaluating volixibat follows a standard pattern of

patient screening, randomization, treatment, and follow-up.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://mirumpharma.com/wp-content/uploads/2024/11/Kowdley-K-AASLD-2024-VLX-Coadministered-With-OCA-in-PBC.pdf
https://scholarlycommons.henryford.com/gastroenterology_mtgabstracts/369/
https://scholarlycommons.henryford.com/gastroenterology_mtgabstracts/369/
https://mirumpharma.com/wp-content/uploads/2024/11/Kowdley-K-AASLD-2024-VLX-Coadministered-With-OCA-in-PBC.pdf
https://scholarlycommons.henryford.com/gastroenterology_mtgabstracts/369/
https://mirumpharma.com/wp-content/uploads/2024/11/Kowdley-K-AASLD-2024-VLX-Coadministered-With-OCA-in-PBC.pdf
https://scholarlycommons.henryford.com/gastroenterology_mtgabstracts/369/
https://mirumpharma.com/wp-content/uploads/2024/11/Kowdley-K-AASLD-2024-VLX-Coadministered-With-OCA-in-PBC.pdf
https://www.withpower.com/trial/phase-3-liver-cirrhosis-biliary-8-2021-3111b
https://www.benchchem.com/product/b1684035?utm_src=pdf-body
https://www.benchchem.com/product/b1684035?utm_src=pdf-body
https://www.benchchem.com/product/b1684035?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Period (e.g., 28 weeks)

Patient Screening
(Inclusion/Exclusion Criteria)

Informed Consent

Randomization

Volixibat
(e.g., 20mg BID)

Volixibat
(e.g., 80mg BID) Placebo

Follow-Up
(Safety & Efficacy Assessment)

Data Analysis

Click to download full resolution via product page

Caption: Generalized Experimental Workflow for Volixibat Clinical Trials.
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Discussion and Future Directions
The available data strongly support the efficacy of volixibat as a monotherapy for the

treatment of cholestatic pruritus in PBC, with a manageable safety profile. The most frequently

reported adverse event is mild to moderate diarrhea.[3]

The potential for volixibat as part of a combination therapy regimen is promising but requires

further investigation through larger, well-controlled clinical trials. The preliminary findings from

the VLX-602 study suggest that volixibat can be safely co-administered with OCA and may

provide additional benefits in reducing pruritus for some patients.[10][11] Future research

should focus on larger randomized controlled trials to definitively establish the efficacy and

safety of volixibat in combination with other PBC and PSC therapies, such as UDCA and

fibrates. Such studies will be crucial in determining the optimal therapeutic strategies for

managing cholestatic liver diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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